molecular formula C11H8N2O B017489 3-(1H-indol-3-yl)-3-oxopropanenitrile CAS No. 20356-45-0

3-(1H-indol-3-yl)-3-oxopropanenitrile

Cat. No.: B017489
CAS No.: 20356-45-0
M. Wt: 184.19 g/mol
InChI Key: KSKBLDDGNWKWKN-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-3-oxopropanenitrile, also known as this compound, is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]triazines : This compound serves as a key intermediate in synthesizing new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, which have potential antioxidant properties (El‐Mekabaty et al., 2016).

  • Precursor for Heterocyclic Compounds : It's used as a precursor for various heterocyclic compounds, highlighting its reactivity and synthetic importance (Fadda et al., 2014).

  • Rhodium-Catalyzed C-H Activation : It is involved in Rhodium-catalyzed C-H activation processes to produce hydrogenated azepino[3,2,1-hi]indoles and seven-membered ring scaffolds (Zhou, Li & Wang, 2016).

  • Domino One-Pot Three-Component Reaction : It is utilized in the domino one-pot three-component reaction to synthesize novel penta-substituted 4H-pyrans with excellent yields and without the need for column chromatographic purification (Sivakumar et al., 2013).

  • Oxidative Annulation Reactions : It is used in Rhodium-catalyzed oxidative annulation reactions with internal alkynes to produce a series of substituted carbazoles (Zhou, Li & Wang, 2017).

  • Four-Component Domino Reactions : It is part of a four-component domino reaction for synthesizing 2,6-diaryl-4-(1H-indol-3-yl)-3-cyanopyridines (Bharkavi et al., 2014).

  • Rh(III)-Catalyzed Carbocyclization Reactions : It is also used in Rh(III)-catalyzed carbocyclization reactions with alkynes and alkenes to form 1,7-fused indolines (Zhou, Wang, Li & Wang, 2016).

  • Synthesis of 3-Heteroarylindoles and Related Compounds : It is a starting material for synthesizing 3-heteroarylindoles and related compounds from 3-(cyanoacetyl)indoles (Slaett et al., 2005).

  • Rhodium-Catalyzed Annulation with Sulfoxonium Ylides or Diazo Compounds : It is involved in Rhodium-catalyzed annulation with sulfoxonium ylides or diazo compounds to produce polysubstituted carbazoles (Xiao et al., 2018).

  • Catalysis of Carbonitriles Synthesis : It is used in the catalysis of the synthesis of carbonitriles with both indole and triazole moieties (Dashteh et al., 2021).

Biochemical Analysis

Biochemical Properties

3-(1H-indol-3-yl)-3-oxopropanenitrile, like other indole derivatives, is known to interact with various enzymes, proteins, and other biomolecules. Specific interactions of this compound have not been extensively studied. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indole derivatives are known to exhibit changes in their effects over time in laboratory settings .

Dosage Effects in Animal Models

Indole derivatives are known to exhibit varying effects at different dosages in animal models .

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

Indole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Indole derivatives are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Properties

IUPAC Name

3-(1H-indol-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c12-6-5-11(14)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKBLDDGNWKWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368727
Record name 3-(1H-indol-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20356-45-0
Record name 3-(1H-indol-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Cyanoacetyl)indole
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Synthesis routes and methods I

Procedure details

3-(Cyanoacetyl)indole was prepared by suspending indole (11.71 g, 0.10 mmol) and potassium cyanoacetate (24.6 g, 0.2 mmol) in acetonitrile (300 mL), and to this methanesulphonylchloride (7.7 mL, 0.1 mmol) was added. The resulting mixture was stirred at ambient temperature for 1 h, and then sodium carbonate (10 g in 50 mL water) was added. After 5 min, the organic phase was separated, dried (Na2SO4) and concentrated under reduced pressure. The residue was recrystallised from ethanol (100 mL) to give the desired material as an orange solid (4.31 g), m.p. 226-227°. δH (d6 DMSO) 12.20 (1H, bs), 8.38 (1H, d, J 2.8 Hz), 8.14-8.10 (1H, m), 7.53-7.50 (1H, m), 7.25-7.21 (2H, m) and 4.49 (2H, s).
Quantity
11.71 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step Two
Quantity
7.7 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

In a flask, cyanoacetic acid (5.0 g, 58.8 mmol, 1.2 eq) was dissolved in acetic anhydride (50 mL) and heated at 50° C. Indole (5.8 g, 50.0 mmol, 1.0 eq) was added and the reaction was heated at 80° C. for 5 min. A white precipitate crushed out of the solution; the reaction was cooled to room temperature and then filtered. The solid obtained (620.0 mg, 85% yield) was used for the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 3-(1H-Indol-3-yl)-3-oxopropanenitrile in organic synthesis?

A1: this compound serves as a versatile building block for constructing various heterocyclic compounds. [] Its structure, containing both indole and nitrile functionalities, allows for diverse reactions, making it valuable in medicinal and materials chemistry.

Q2: Which heterocyclic systems have been successfully synthesized using this compound?

A2: This compound serves as a precursor for diverse heterocycles, including:* Substituted and fused carbazoles: Achieved through rhodium-catalyzed C2 and C4 C-H activation/annulation reactions with internal alkynes. []* 4H-oxepino[2,3,4,5-def]carbazoles: Synthesized through a tandem (4+2) and (5+2) cycloaddition with alkynes using a rhodium catalyst. []* Polyfunctional 2-Hydroxy-2,3-dihydrofurans: Obtained through a base-promoted tandem cyclization reaction with arylglyoxal monohydrates. []* Polysubstituted carbazoles: Prepared via rhodium-catalyzed annulation with sulfoxonium ylides or diazo compounds. []* Indole–cycloalkyl[b]pyridine-3-carbonitrile hybrids: Synthesized through a one-pot four-component reaction with aromatic aldehydes, cycloalkanones, and ammonium acetate. []* Pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines: Synthesized using 3-(1H-Indol-3-yl)-1H-pyrazol-5-amine, derived from reacting this compound with hydrazine hydrate. []* Hydrazo, dihydropyridazinyl, and triazolyl derivatives: Prepared via reactions with aryl diazonium salts. []* Substituted 6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carbonitriles: Synthesized via reaction with an aromatic aldehyde, 1H-indazol-6-amine, and this compound or 3-oxo-3-arylpropanenitrile. []* 2-amino-6-(2-methyl-1H-indol-3-yl)-4-phenyl-4H-pyran-3,5-dicarbonitriles: Obtained through a one-pot reaction with various aromatic aldehydes, this compound derivatives, and malononitrile, catalyzed by carbon quantum dots (CQDs) with phosphorous acid tags. []* Penta-substituted 4H-pyrans: Prepared via domino one-pot three-component reactions with aromatic aldehydes and (E)-N-methyl-1-(methylthio)-2-nitroethenamine. []* Highly substituted pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives: Obtained through a multi-component reaction with 1H‐pyrazolo[3,4‐b]pyridin‐3‐amine, aldehyde, and this compound, catalyzed by tetramethylguanidine (TMG). []

Q3: Can you provide an example of a reaction mechanism involving this compound?

A3: In the synthesis of polyfunctional 2-hydroxy-2,3-dihydrofurans, this compound undergoes a cascade reaction initiated by a Knoevenagel condensation with arylglyoxal monohydrates. This is followed by a Michael addition, oxidation, and finally, cyclization to yield the dihydrofuran product. []

Q4: What are the advantages of using this compound as a starting material?

A4: Some key advantages include:

  • Efficiency: Many syntheses using this compound are one-pot procedures, improving efficiency and yields. [, , ]

Q5: Have any catalysts been used to facilitate reactions with this compound?

A5: Yes, various catalysts have been successfully employed, such as:

  • Rhodium catalysts: Used in C-H activation/annulation reactions with alkynes to yield carbazole derivatives. []
  • Tetramethylguanidine (TMG): Catalyzes the synthesis of pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives. []
  • Carbon quantum dots with phosphorous acid tags: Used in the synthesis of 2-amino-6-(2-methyl-1H-indol-3-yl)-4-phenyl-4H-pyran-3,5-dicarbonitriles. []

Q6: Are there any studies on the stability of this compound?

A6: While the provided research doesn't explicitly detail the compound's stability, its successful use in multi-step, one-pot procedures suggests sufficient stability under the reported reaction conditions. [, , ]

Q7: What are the potential applications of the synthesized heterocycles?

A7: The heterocyclic compounds derived from this compound hold promise in various fields:

  • Medicinal chemistry: Many synthesized scaffolds, such as substituted carbazoles and pyrazolopyrimidines, are prevalent in biologically active molecules and drug candidates. []
  • Materials science: Some derivatives, like 4H-oxepino[2,3,4,5-def]carbazoles, exhibit fluorescence, making them potentially useful in materials applications. []

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